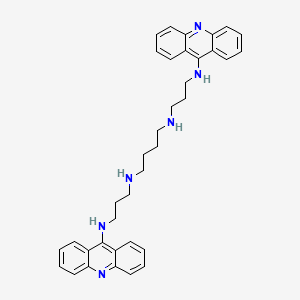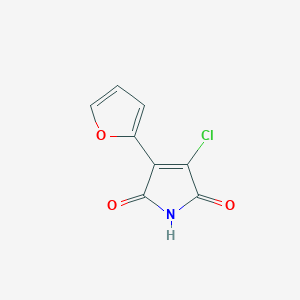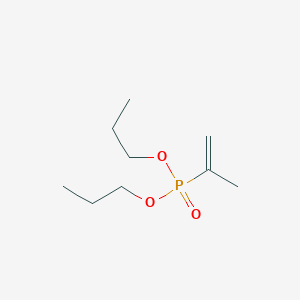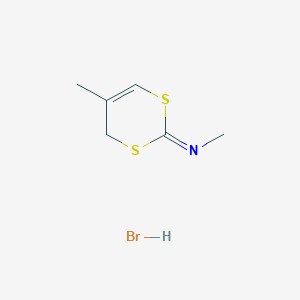
7,7-Diethyl-3,3-dimethoxy-2-oxa-6-thia-3-sila-7-stannanonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Diethyl-3,3-dimethoxy-2-oxa-6-thia-3-sila-7-stannanonane is a complex organotin compound It is characterized by the presence of silicon, sulfur, and tin atoms within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Diethyl-3,3-dimethoxy-2-oxa-6-thia-3-sila-7-stannanonane typically involves multi-step organic reactions. One common method includes the reaction of diethyl ether with a silicon-containing precursor, followed by the introduction of sulfur and tin atoms through specific reagents and catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often incorporating advanced purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
7,7-Diethyl-3,3-dimethoxy-2-oxa-6-thia-3-sila-7-stannanonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of simpler organotin compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of organotin derivatives.
Wissenschaftliche Forschungsanwendungen
7,7-Diethyl-3,3-dimethoxy-2-oxa-6-thia-3-sila-7-stannanonane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which 7,7-Diethyl-3,3-dimethoxy-2-oxa-6-thia-3-sila-7-stannanonane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological outcomes. The pathways involved may include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Oxa-6-thia-2,7-disilaoctane, 2,2,7,7-tetramethyl-
- Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
Uniqueness
7,7-Diethyl-3,3-dimethoxy-2-oxa-6-thia-3-sila-7-stannanonane stands out due to its incorporation of silicon, sulfur, and tin atoms, which confer unique chemical properties and reactivity. This makes it particularly valuable in specialized applications where such properties are advantageous.
Eigenschaften
CAS-Nummer |
60171-40-6 |
|---|---|
Molekularformel |
C11H28O3SSiSn |
Molekulargewicht |
387.20 g/mol |
IUPAC-Name |
trimethoxy(2-triethylstannylsulfanylethyl)silane |
InChI |
InChI=1S/C5H14O3SSi.3C2H5.Sn/c1-6-10(7-2,8-3)5-4-9;3*1-2;/h9H,4-5H2,1-3H3;3*1H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
KRERGLBTTOLHLD-UHFFFAOYSA-M |
Kanonische SMILES |
CC[Sn](CC)(CC)SCC[Si](OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14601061.png)



![1-Ethyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene](/img/structure/B14601078.png)
![1-[4-(1-Hydroxy-2,2-dimethylpropyl)phenyl]ethan-1-one](/img/structure/B14601084.png)





![2,4-Bis(2,2-dimethylpropyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14601114.png)


